molecular formula C18H18O4 B13148266 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol CAS No. 874674-31-4

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol

Cat. No.: B13148266
CAS No.: 874674-31-4
M. Wt: 298.3 g/mol
InChI Key: PRDISNSOFCDGJQ-UHFFFAOYSA-N
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Description

2,2’-(Anthracene-9,10-diylbis(oxy))diethanol is an organic compound that features an anthracene core with two ethylene glycol units attached via ether linkages. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-9,10-diylbis(oxy))diethanol typically involves the reaction of anthracene-9,10-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of anthracene-9,10-diol attack the ethylene oxide, forming the desired ether linkages.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

2,2’-(Anthracene-9,10-diylbis(oxy))diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of photophysical properties and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. The anthracene core can absorb light and undergo electronic transitions, making it useful in fluorescence-based applications. The ether linkages provide flexibility and solubility, enhancing its utility in various environments.

Molecular Targets and Pathways:

    Photophysical Pathways: Involves absorption of photons and subsequent emission of light, which can be harnessed in imaging and sensing applications.

    Biological Interactions: The compound can interact with biological membranes and proteins, making it useful in bioimaging and diagnostic applications.

Comparison with Similar Compounds

    9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a fluorescent probe.

    4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Used in the study of charge transport and light-harvesting applications.

Uniqueness: 2,2’-(Anthracene-9,10-diylbis(oxy))diethanol is unique due to its combination of an anthracene core with flexible ethylene glycol units, providing both rigidity and flexibility. This makes it particularly useful in applications requiring both structural stability and solubility.

Properties

CAS No.

874674-31-4

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[10-(2-hydroxyethoxy)anthracen-9-yl]oxyethanol

InChI

InChI=1S/C18H18O4/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8,19-20H,9-12H2

InChI Key

PRDISNSOFCDGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCO)OCCO

Origin of Product

United States

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